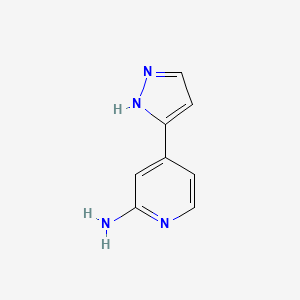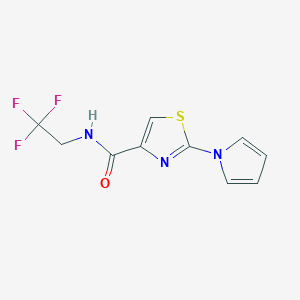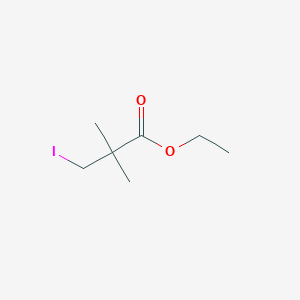
4-(1H-pyrazol-3-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-pyrazol-3-yl)pyridin-2-amine is an organic compound that has gained attention in scientific research due to its potential applications in various fields. This molecule belongs to the class of pyrazole derivatives and has a unique structure that makes it suitable for different purposes.
科学的研究の応用
4-(1H-pyrazol-3-yl)pyridin-2-amine has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have investigated its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been reported to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In the field of neuroscience, it has been investigated for its potential as a neuroprotective agent and a treatment for neurodegenerative diseases.
作用機序
The mechanism of action of 4-(1H-pyrazol-3-yl)pyridin-2-amine is not fully understood, but several studies have provided insights into its mode of action. It has been reported to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation, such as COX-2 and MMP-9. It has also been shown to activate the AMPK pathway, which is involved in regulating cellular energy metabolism and promoting cell survival. Additionally, it has been reported to modulate the activity of ion channels, such as TRPM7 and TRPV1, which are involved in pain perception and neuroprotection.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1H-pyrazol-3-yl)pyridin-2-amine have been investigated in several studies. It has been reported to have antioxidant activity by scavenging reactive oxygen species and reducing oxidative stress. It has also been shown to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been reported to have neuroprotective effects by reducing neuronal cell death and promoting neuronal survival.
実験室実験の利点と制限
4-(1H-pyrazol-3-yl)pyridin-2-amine has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high purity. It has also been shown to have low toxicity and high selectivity for its target enzymes and ion channels. However, there are also some limitations in using this compound in lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret its effects in different experimental settings.
将来の方向性
There are several future directions for research on 4-(1H-pyrazol-3-yl)pyridin-2-amine. One direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Researchers can explore its efficacy in different animal models and cell lines and optimize its chemical structure to improve its bioavailability and selectivity. Another direction is to investigate its mechanism of action in more detail. Researchers can use advanced techniques, such as X-ray crystallography and molecular dynamics simulations, to elucidate its binding interactions with its target enzymes and ion channels. Additionally, researchers can investigate its potential as a probe for imaging and diagnostic applications. Overall, 4-(1H-pyrazol-3-yl)pyridin-2-amine is a promising compound that has the potential to contribute to various fields of scientific research.
合成法
The synthesis of 4-(1H-pyrazol-3-yl)pyridin-2-amine involves the reaction of 2-chloro-3-cyanopyridine with hydrazine hydrate and sodium acetate. The reaction takes place in a solvent mixture of ethanol and water at a temperature of 80-90°C for several hours. The resulting product is then purified using column chromatography to obtain a pure form of 4-(1H-pyrazol-3-yl)pyridin-2-amine. This method has been reported in several scientific publications, and it is considered a reliable and efficient way to synthesize this compound.
特性
IUPAC Name |
4-(1H-pyrazol-5-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-5-6(1-3-10-8)7-2-4-11-12-7/h1-5H,(H2,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWGOKSCOJBUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=CC=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-3-yl)pyridin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid](/img/structure/B2876386.png)




![3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2876398.png)
![(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2876399.png)

![N-[1-(2-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2876402.png)


![1-(furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2876405.png)